molecular formula C18H30FeO6 B7981068 Iron tri(4-methoxypent-3-en-2-one)

Iron tri(4-methoxypent-3-en-2-one)

Cat. No.: B7981068
M. Wt: 398.3 g/mol
InChI Key: JONTUVKJQKYLBP-VSBSIAEVSA-N
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Description

Iron tri(4-methoxypent-3-en-2-one), also known as ferric acetylacetonate, is a coordination compound with the formula Fe(C_6H_9O_3)_3. It is a red-orange crystalline solid that is soluble in organic solvents. This compound is widely used in various fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron tri(4-methoxypent-3-en-2-one) can be synthesized by reacting iron(III) chloride with acetylacetone in the presence of a base. The reaction typically involves dissolving iron(III) chloride in an alcohol solvent, such as ethanol, and then adding acetylacetone and a base, such as sodium hydroxide. The mixture is stirred and heated to promote the reaction, resulting in the formation of iron tri(4-methoxypent-3-en-2-one) as a precipitate .

Industrial Production Methods

In industrial settings, the production of iron tri(4-methoxypent-3-en-2-one) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Iron tri(4-methoxypent-3-en-2-one) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form iron(III) oxide and other by-products.

    Reduction: It can be reduced to iron(II) compounds under specific conditions.

    Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(III) oxide, while reduction can produce iron(II) complexes .

Scientific Research Applications

Iron tri(4-methoxypent-3-en-2-one) has numerous applications in scientific research, including:

Mechanism of Action

The mechanism by which iron tri(4-methoxypent-3-en-2-one) exerts its effects involves coordination with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes. This compound can also interact with biological molecules, influencing their structure and function. The molecular targets and pathways involved include iron-sulfur clusters and heme-containing proteins .

Comparison with Similar Compounds

Iron tri(4-methoxypent-3-en-2-one) can be compared with other metal acetylacetonates, such as:

    Aluminum tri(acetylacetonate): Used as a catalyst and in the preparation of aluminum-containing materials.

    Chromium tri(acetylacetonate): Employed in organic synthesis and as a precursor for chromium-based catalysts.

    Cobalt tri(acetylacetonate): Utilized in the production of cobalt-containing compounds and as a catalyst in various reactions.

The uniqueness of iron tri(4-methoxypent-3-en-2-one) lies in its specific reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

iron;(E)-4-methoxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H10O2.Fe/c3*1-5(7)4-6(2)8-3;/h3*4H,1-3H3;/b3*6-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONTUVKJQKYLBP-VSBSIAEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)OC.CC(=CC(=O)C)OC.CC(=CC(=O)C)OC.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/OC.C/C(=C\C(=O)C)/OC.C/C(=C\C(=O)C)/OC.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30FeO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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